6-(Chlorodifluoromethyl)nicotinic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

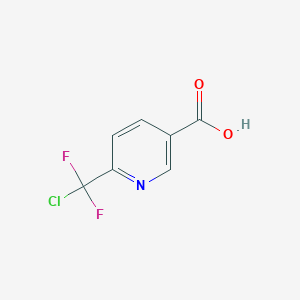

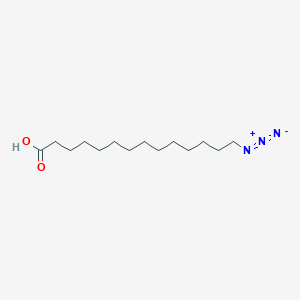

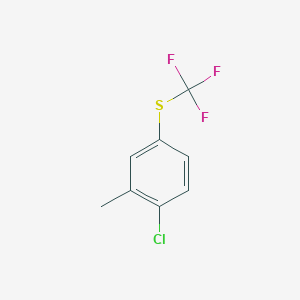

6-(Chlorodifluoromethyl)nicotinic acid is a chemical compound used in scientific experiments. It has a molecular formula of C7H4ClF2NO2 . The compound is used in laboratory chemicals, manufacture of substances, and scientific research and development .

Molecular Structure Analysis

The molecular structure of 6-(Chlorodifluoromethyl)nicotinic acid consists of a pyridine ring with a carboxylic acid group and a chlorodifluoromethyl group attached . The molecular weight of the compound is 207.56 g/mol .Mécanisme D'action

Target of Action

The primary target of 6-(Chlorodifluoromethyl)nicotinic acid, a derivative of nicotinic acid, is the G protein-coupled receptor (GPR109A) . This receptor is known to be involved in the regulation of lipid levels in the body . Additionally, the compound may also target the nicotinic acetylcholine receptor (nAChR) , which is known to play a role in various physiological processes, including neurotransmission .

Mode of Action

6-(Chlorodifluoromethyl)nicotinic acid likely interacts with its targets in a similar manner to nicotinic acid. Nicotinic acid acts via the GPR109A receptor, inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids . This results in changes in lipid metabolism, leading to decreased levels of low-density lipoprotein cholesterol and increased levels of high-density lipoprotein cholesterol .

Biochemical Pathways

The compound is likely involved in the metabolism of niacin, also known as vitamin B3 or nicotinic acid . Niacin exists as several molecular compounds that act as precursors to the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are involved in redox reactions catalyzed by various enzymes, and maintaining the intracellular pool of niacin is vital for redox metabolism and the functioning of NAD-dependent pathways .

Pharmacokinetics

Nicotine is known to rapidly permeate into the endoplasmic reticulum within seconds of extracellular application, and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value . Similar pharmacokinetics may be expected for 6-(Chlorodifluoromethyl)nicotinic acid due to its structural similarity to nicotine and nicotinic acid.

Result of Action

The action of 6-(Chlorodifluoromethyl)nicotinic acid likely results in changes in lipid metabolism, similar to the effects of nicotinic acid . This includes a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels . Additionally, the compound may have effects on neurotransmission due to its potential interaction with the nicotinic acetylcholine receptor .

Action Environment

The action, efficacy, and stability of 6-(Chlorodifluoromethyl)nicotinic acid may be influenced by various environmental factors. For instance, the compound’s action could be affected by the presence of other substances in the environment, such as other drugs or chemicals. Additionally, factors such as temperature, pH, and the presence of light could potentially affect the stability of the compound .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 6-(Chlorodifluoromethyl)nicotinic acid; 98% in laboratory experiments is its high purity (98%). This makes it suitable for use in a wide range of biochemical and physiological studies. However, 6-(Chlorodifluoromethyl)nicotinic acid; 98% is not suitable for use in all experiments. For example, it is not suitable for use in experiments that require a high concentration of the compound, as it has a low solubility in water. In addition, 6-(Chlorodifluoromethyl)nicotinic acid; 98% can be toxic in high concentrations, so it must be handled with care.

Orientations Futures

There are several potential future directions for research involving 6-(Chlorodifluoromethyl)nicotinic acid; 98%. First, further research is needed to better understand the mechanism of action of 6-(Chlorodifluoromethyl)nicotinic acid; 98% and its effects on biochemical and physiological processes. Second, research is needed to develop new methods of synthesizing 6-(Chlorodifluoromethyl)nicotinic acid; 98% and to optimize existing synthesis methods. Third, research is needed to explore the potential therapeutic applications of 6-(Chlorodifluoromethyl)nicotinic acid; 98%, such as its use as an inhibitor of enzymes in the treatment of disease. Finally, research is needed to explore the potential use of 6-(Chlorodifluoromethyl)nicotinic acid; 98% as a reagent in organic synthesis.

Méthodes De Synthèse

6-(Chlorodifluoromethyl)nicotinic acid; 98% can be synthesized in a two-step process. The first step involves reacting nicotinic acid with trichloro-s-triazinetrione (TCT) in an aqueous solution of sodium hydroxide. This reaction results in the formation of 6-(chloro-difluoromethyl)-nicotinic acid. The second step involves reacting the 6-(Chlorodifluoromethyl)nicotinic acid; 98% with hydrogen fluoride in an aqueous solution of sulfuric acid, which results in the formation of the desired product.

Applications De Recherche Scientifique

6-(Chlorodifluoromethyl)nicotinic acid; 98% has a wide range of scientific research applications. It is used as a substrate in biochemical research, as a reagent in organic synthesis, and as a probe for studying the structure and function of enzymes. 6-(Chlorodifluoromethyl)nicotinic acid; 98% is also used as a ligand in medicinal chemistry and as an inhibitor of enzymes in pharmaceutical research.

Safety and Hazards

6-(Chlorodifluoromethyl)nicotinic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6-(Chlorodifluoromethyl)nicotinic acid are not well-studied. It is known that nicotinic acid and its derivatives play a crucial role in various biochemical reactions. Nicotinic acid is involved in the production of NAD, a coenzyme that plays a central role in metabolism

Cellular Effects

It is known that nicotinic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nicotine, a related compound, achieves its psychopharmacological effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain

Dosage Effects in Animal Models

It is known that in doses large enough to produce pharmacological effects, nicotinic acid and its derivatives are potent lipid-modifying agents with a broad spectrum of effects .

Metabolic Pathways

6-(Chlorodifluoromethyl)nicotinic acid is likely involved in the metabolic pathways of nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD

Transport and Distribution

It is known that nicotine and related pyridine alkaloids are produced in the roots and accumulate mainly in the leaves of Nicotiana species .

Subcellular Localization

It is known that some copper-containing amine oxidases (CuAOs) from tobacco, which are involved in nicotine biosynthesis, localize to the peroxisome

Propriétés

IUPAC Name |

6-[chloro(difluoro)methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQALOAFAGQMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)